4-Fluoroisoquinolin-3(2H)-one
Description
Significance of the Isoquinolinone Scaffold in Chemical Research
The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic compounds with significant therapeutic effects. nih.govontosight.ai Isoquinoline-based molecules are integral to drug development, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govontosight.aiontosight.ai The structural diversity of the isoquinoline scaffold allows for extensive functionalization, making it a versatile template for designing new therapeutic agents. nih.govrsc.org
The isoquinolinone core, a derivative of isoquinoline featuring a ketone group in the heterocyclic ring, is of particular interest. These structures are key components in many biologically active compounds. nih.gov The synthesis of isoquinolinone derivatives is a major focus for organic and medicinal chemists, aiming to create novel molecules with potent and selective activities. nih.govontosight.ai The inherent properties of the isoquinolinone scaffold make it a valuable starting point for the development of new drugs targeting a variety of diseases. nih.gov
Rationale for Fluorine Incorporation in Heterocyclic Systems
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in modern medicinal chemistry to enhance the parent molecule's pharmacological profile. tandfonline.comresearchgate.net The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physical, chemical, and biological characteristics. researchgate.netnumberanalytics.com
Incorporating fluorine can lead to several advantages:
Enhanced Metabolic Stability: The C-F bond is highly stable and not commonly found in nature, making it resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability. tandfonline.comresearchgate.net
Improved Binding Affinity: Fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable interactions with protein targets, leading to higher binding affinity and potency. mdpi.comrsc.org
Increased Lipophilicity: The addition of fluorine can enhance a molecule's ability to pass through cell membranes, which can be crucial for reaching its biological target. tandfonline.comnumberanalytics.com
Approximately 20-30% of all pharmaceuticals contain fluorine, a testament to the significant impact of this element in drug design. numberanalytics.com The strategic placement of fluorine on a heterocyclic ring like isoquinolinone can thus be a powerful tool for optimizing a compound's therapeutic potential. tandfonline.commdpi.com
Scope and Research Focus on 4-Fluoroisoquinolin-3(2H)-one within Academic Contexts
Research into fluorinated isoquinolinones, such as this compound, exists at the intersection of scaffold-based drug design and the strategic use of fluorine. While extensive studies focusing solely on this specific isomer are not widely published, the synthesis of related fluorinated isoquinolinones is an active area of investigation. nih.govresearchgate.net
Academic efforts in this area often concentrate on developing novel synthetic methodologies to access these types of molecules. For instance, transition-metal-catalyzed C-H activation and annulation reactions have been explored for the synthesis of 3- and 4-fluoroalkylated isoquinolinones. nih.govacs.org Other approaches include the direct fluorination of isoquinolinone precursors using electrophilic fluorinating agents. researchgate.net The primary goal of this research is to create efficient and regioselective methods to produce these fluorinated heterocycles, which can then serve as valuable building blocks for more complex drug candidates. nih.govsnnu.edu.cn
The compound this compound, also known as 4-fluoro-2H-isoquinolin-3-one, is a specific example of the type of molecule that emerges from this research. Its utility would likely be as an intermediate in the synthesis of more complex, biologically active molecules, leveraging both the privileged isoquinolinone scaffold and the advantageous properties imparted by the fluorine atom.
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 1175271-04-1 | chemsrc.com |
| Molecular Formula | C9H6FNO | chemsrc.com |
| Molecular Weight | 163.148 g/mol | chemsrc.com |
| Synonyms | 4-Fluoroisoquinolin-3-ol, 3-Hydroxy-4-fluoroisoquinoline | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUOVMCFGYSEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C(=C2C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720919 | |
| Record name | 4-Fluoroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175271-04-1 | |
| Record name | 4-Fluoroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoroisoquinolin 3 2h One and Its Analogues
Classical and Established Synthetic Routes to Isoquinolones
Traditional methods for constructing the isoquinoline (B145761) and isoquinolone frameworks have been foundational in organic synthesis. These routes typically rely on the formation of key carbon-carbon and carbon-nitrogen bonds to build the bicyclic structure.
Approaches Involving Cyclization Reactions
Cyclization reactions are a cornerstone of isoquinolone synthesis. Several named reactions are employed to construct the core structure from acyclic precursors.
Bischler-Napieralski Synthesis : This method involves the cyclization of a β-phenylethylamine after its acylation. pharmaguideline.comquimicaorganica.org The resulting amide is treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline or isoquinolone. pharmaguideline.com The efficiency of this electrophilic aromatic substitution is enhanced by electron-donating groups on the phenyl ring. quimicaorganica.org
Pomeranz-Fritsch Reaction : This synthesis begins with the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base. quimicaorganica.org Subsequent cyclization in a strong acid medium yields the isoquinoline ring. While effective, this method can have reduced yields due to the hydrolysis of intermediates. quimicaorganica.org
Pictet-Spengler Synthesis : In this reaction, a β-arylethylamine reacts with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.com This precursor can then be oxidized to furnish the aromatic isoquinoline core.
Microwave-Assisted Synthesis : A more contemporary but classical approach involves the reaction of homophthalic anhydride (B1165640) with anthranilic acid under microwave irradiation. This method provides an efficient route to the isoquinolinone scaffold with improved yields and significantly shorter reaction times. rsc.org
Another established cyclization strategy involves the silver-catalyzed reaction of 2-alkynyl benzyl (B1604629) azides. This process offers an efficient pathway to substituted isoquinolines, tolerating a variety of functional groups and proceeding in moderate to good yields. acs.orgorganic-chemistry.org
Multistep Synthetic Sequences for Isoquinolinone Core Assembly
Multistep sequences allow for the synthesis of specifically substituted isoquinolones that may not be accessible through direct cyclization. These routes often involve building the core and then performing functional group interconversions. A representative sequence for the synthesis of a related compound, 4-Fluoroisoquinoline, illustrates this approach. The process begins with the bromination of an isoquinoline hydrobromide salt to produce 4-bromoisoquinoline. quickcompany.in This intermediate then undergoes ammonolysis to yield 4-aminoisoquinoline. The amino group is subsequently converted to a diazonium fluoroborate salt using fluoroboric acid and sodium nitrite. Finally, thermal decomposition of this salt, in a variation of the Balz-Schiemann reaction, yields the target 4-Fluoroisoquinoline. quickcompany.in This type of sequential functionalization is a powerful tool for accessing specifically substituted analogues.
Modern and Catalytic Synthetic Approaches for Fluorinated Isoquinolones
The demand for fluorinated organic molecules, particularly in the pharmaceutical and agrochemical sectors, has driven the development of new synthetic methods. researchgate.netresearchgate.net Transition-metal catalysis has become a pivotal tool for the efficient and selective synthesis of fluorinated isoquinolones. researchgate.netnih.govnih.gov These modern approaches often provide milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical methods. nih.gov
Transition Metal-Catalyzed Methodologies
Catalysis by transition metals such as palladium and rhodium has enabled the development of highly efficient and regioselective methods for synthesizing and functionalizing the isoquinolone scaffold. researchgate.net
Palladium catalysis is a versatile tool for both the construction and functionalization of the isoquinolone core. nobelprize.org These reactions are valued for their mild conditions and broad functional group compatibility. nobelprize.org
Suzuki Cross-Coupling : A facile, two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones utilizes a Suzuki cross-coupling reaction between a 2-halobenzonitrile and a vinyl boronate. The resulting intermediate undergoes a platinum-catalyzed nitrile hydrolysis and cyclization to afford the final product. organic-chemistry.org
Cascade Reactions : Palladium-catalyzed cascade reactions provide a powerful method for building molecular complexity in a single pot. For example, the reaction of allenamides with aldehydes can be used to construct isoquinolinones bearing a quaternary carbon center. nih.gov Another sequence involves the coupling of an o-iodobenzaldehyde imine with a terminal acetylene (B1199291), followed by a copper-catalyzed cyclization to give the isoquinoline product in excellent yield. organic-chemistry.org
C-H Functionalization : Direct functionalization of C-H bonds is a highly atom-economical strategy. A Palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been developed. This reaction directly couples readily available isoquinolin-1(2H)-ones with bromo-difluoroacetates or bromo-difluoroacetamides, providing an efficient method to install a difluoroacetate (B1230586) or difluoroacetamide group. researchgate.net
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling/Cyclization | 2-Halobenzonitrile, Vinyl Boronate | Pd Catalyst, then Pt Catalyst | 3,4-Unsubstituted Isoquinolin-1(2H)-one | Not specified | organic-chemistry.org |
| Cascade Oxidative Addition | Allenamide, Aldehyde | Pd Catalyst | Isoquinolinone with Quaternary Carbon | Not specified | nih.gov |
| C-H Difluoroalkylation | Isoquinolin-1(2H)-one, Ethyl bromodifluoroacetate | Pd(dba)2, Xantphos | 4-(Difluoro-acetyl)-isoquinolin-1(2H)-one | Up to 94% | researchgate.net |
| Coupling/Imination/Annulation | ortho-Bromoarylaldehyde, Terminal Alkyne, Ammonium Acetate (B1210297) | Pd Catalyst (Microwave) | Substituted Isoquinoline | Good | organic-chemistry.org |
Rhodium-catalyzed C-H activation has emerged as a powerful and step-economical strategy for the synthesis of isoquinolones. rsc.orgresearchgate.net These reactions typically involve the use of a directing group on an aromatic substrate to guide the metal catalyst to a specific C-H bond for cleavage and subsequent annulation with a coupling partner, such as an alkyne or alkene. organic-chemistry.org
A common approach involves the Rh(III)-catalyzed coupling of benzamides or related derivatives with alkynes. nih.govmdpi.com The amide group directs the ortho-C-H activation, leading to the formation of a rhodacycle intermediate. This intermediate then coordinates with the alkyne, undergoes migratory insertion, and subsequent reductive elimination to afford the isoquinolone product and regenerate the active Rh(III) catalyst. researchgate.net
Key research findings in this area include:
The synthesis of 4-substituted isoquinolones from the coupling of O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes. nih.gov
A robust procedure for the [4+2] cycloaddition of simple feedstock gases like ethylene (B1197577) and propyne (B1212725) with N-(pivaloyloxy)benzamides to produce 3,4-dihydroisoquinolones and 3-methylisoquinolones in good to excellent yields. organic-chemistry.org
The use of vinyl acetate as a convenient and effective acetylene equivalent for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.org
A one-pot, three-component synthesis of multifunctionalized isoquinolones from 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids under redox-neutral conditions. acs.org
| Substrates | Coupling Partner | Catalyst System | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| N-(pivaloyloxy)benzamides | Ethylene | [RhCpCl2]2, AgSbF6 | 3,4-Dihydroisoquinolones | 78-96% | organic-chemistry.org |
| N-(pivaloyloxy)benzamides | Propyne | [RhCpCl2]2, AgSbF6 | 3-Methylisoquinolones | 39-95% | organic-chemistry.org |
| O-pivaloyl benzhydroxamic acids | 3,3-disubstituted cyclopropenes | [RhCpCl2]2, CsOAc | 4-Substituted isoquinolones | Up to 99% | nih.gov |
| Benzoylhydrazines | Alkynes | [RhCpCl2]2, NaOAc | Isoquinolones | Not specified | rsc.org |
| Benzamides | Vinyl Acetate | [RhCp*Cl2]2, NaOAc | 3,4-Unsubstituted isoquinolones | Not specified | organic-chemistry.org |
Copper-Mediated Fluorination and Functionalization
Copper-mediated reactions have emerged as a valuable tool for the formation of aromatic C–F bonds, particularly in the context of late-stage fluorination for applications like positron emission tomography (PET) imaging. These methods can be applied to the synthesis of fluorinated isoquinolines and their analogues, often involving the direct fluorination of a C–H bond.
A key strategy involves the use of a directing group to guide the fluorination to a specific position on the aromatic ring. For instance, 8-aminoquinoline (B160924) has been successfully used as a directing group in copper-mediated C–H radiofluorination of aromatic carboxylic acids. In this approach, a copper catalyst facilitates the reaction between the C–H bond ortho to the directing group and a fluoride (B91410) source, such as K¹⁸F. While initially developed for PET radiochemistry, the underlying principles are applicable to non-radioactive fluorination. The reaction typically proceeds through a proposed mechanism involving the formation of a Cu(III)-fluoride intermediate, which then undergoes reductive elimination to form the C–F bond.
The versatility of this method has been demonstrated with a range of substrates, including those with various functional groups. The development of these copper-mediated techniques has significantly expanded the accessible chemical space for fluorinated aromatic compounds.
Table 1: Examples of Copper-Mediated C–H Radiofluorination
| Substrate Type | Directing Group | Fluoride Source | Copper Source | Key Conditions | Reference |
|---|---|---|---|---|---|
| Aromatic Carboxylic Acids | 8-aminoquinoline | K¹⁸F | (MeCN)₄CuOTf | DBU, NMM, DMSO, 130 °C | |
| (Hetero)aryl Halides | ortho-substituted pyridine | [¹⁸F]KF | Not specified | Optimized for radiofluorination |
Non-Metal Mediated Processes
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction and Diversification
Nucleophilic aromatic substitution (SNAr) is a powerful, non-metal mediated strategy for both introducing fluorine onto an aromatic ring and for the further functionalization of fluoro-aromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Aromatization is then restored by the departure of a leaving group.
For SNAr to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The strongly electron-withdrawing inductive effect of fluorine itself can activate the aromatic ring for nucleophilic attack.
This strategy is particularly useful for the diversification of fluorinated isoquinolines. For example, 1-fluoroalkyl-3-fluoroisoquinolines can undergo SNAr reactions where the fluorine atom at the activated position 3 is readily substituted by various oxygen, sulfur, and nitrogen nucleophiles in polar solvents. This allows for the creation of a diverse library of heteroatom-substituted isoquinolines from a common fluorinated precursor.
Table 2: SNAr Diversification of 3-Fluoroisoquinolines
| Nucleophile | Reagent Example | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Oxygen | Sodium Methoxide | Methanol | 3-Methoxyisoquinoline derivative | |
| Sulfur | Sodium Thiophenolate | DMF | 3-(Phenylthio)isoquinoline derivative | |
| Nitrogen | Morpholine | DMSO | 3-Morpholinoisoquinoline derivative |
Radical Cyclization Approaches for Fluoroalkylated Isoquinolines
Radical cyclization offers an alternative pathway to construct fluoroalkylated isoquinoline systems. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. This approach is valuable for synthesizing complex polycyclic structures.
One notable example involves the synthesis of 1-fluoroalkylisoquinolines from N-fluoroalkyl-1,2,3-triazoles. The reaction proceeds through the generation of a radical which then undergoes cyclization. Similarly, radical cascade reactions have been employed to synthesize isoquinoline-1,3(2H,4H)-dione derivatives from acryloyl benzamides and various radical precursors. Another strategy utilizes a visible light-enabled protocol for synthesizing tri- and di-fluoromethylated indolo[2,1-a]isoquinoline scaffolds. This process involves the addition of a di/tri-fluoromethyl radical to an isonitrile, followed by cyclization to form an indole (B1671886) radical intermediate, which then aromatizes to the final product. These methods highlight the utility of radical chemistry in accessing structurally diverse fluoroalkylated isoquinolines.
One-Pot Multistep Synthesis Approaches
One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without isolating intermediates, represent an efficient and resource-conscious approach to complex molecules. This methodology has been successfully applied to the synthesis of fluorinated isoquinolines.
A microwave-assisted, one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. This reaction sequence involves intermediates such as N-fluoroalkylated ketenimines that undergo a stereoselective 1,3-fluorine shift to form difluoroazadienes, which then cyclize. The resulting 3-fluoro-4-halo-isoquinolines are versatile intermediates for further modification via SNAr or cross-coupling reactions.
Another example is a cascade approach to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines. This procedure involves a silver-catalyzed intramolecular aminofluorination of an alkyne, providing an efficient route to various fluorinated isoquinoline structures in a single pot.
Stereoselective and Enantioselective Synthesis of Fluorinated Isoquinolinone Derivatives
The development of stereoselective and enantioselective methods is crucial for producing chiral fluorinated isoquinolinone derivatives, which is of high interest for pharmaceutical applications. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of nitrogen-containing heterocycles.
While specific examples for 4-Fluoroisoquinolin-3(2H)-one are not prevalent, analogous strategies have been successfully employed for related structures. For instance, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved using a chiral phosphoric acid catalyst. The key step is an enantioselective intramolecular aza-Michael reaction of a conjugated amide bearing a pendant α,β-unsaturated ketone. This sequence establishes a chiral center with high enantioselectivity. Such organocatalytic strategies could potentially be adapted for the asymmetric synthesis of fluorinated isoquinolinone derivatives containing stereocenters.
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoquinolinone synthesis, there is a growing emphasis on developing more environmentally benign methodologies.
Key green chemistry considerations include:
Use of Benign Solvents : Traditional syntheses often rely on toxic and volatile organic solvents. A significant improvement is the use of greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). A rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been successfully demonstrated in ethanol, a biomass-derived solvent, at room temperature.
Atom Economy and Waste Reduction : One-pot syntheses and cascade reactions improve atom economy by minimizing the isolation of intermediates and reducing solvent and reagent use. Avoiding unnecessary derivatization steps also simplifies synthesis and minimizes waste.
Energy Efficiency : Conducting reactions at ambient temperature, as demonstrated in the rhodium-catalyzed synthesis in ethanol, significantly reduces energy consumption compared to methods requiring high temperatures. Microwave-assisted synthesis can also be more energy-efficient by enabling rapid heating.
Catalysis over Stoichiometric Reagents : The use of catalysts is a cornerstone of green chemistry. Catalytic approaches, such as the rhodium(III)-catalyzed C-H activation, are preferable to stoichiometric reagents that generate large amounts of waste. Furthermore, some modern protocols are designed to avoid the need for stoichiometric external oxidants by using coupling partners that can serve as internal oxidants.
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Reactivity and Chemical Transformations of 4 Fluoroisoquinolin 3 2h One Derivatives
Functionalization at the Isoquinolinone Core
The isoquinolinone framework offers multiple sites for functionalization. The reactivity of the fused benzo ring and the heterocyclic pyridine ring are distinct, allowing for selective modifications.
Electrophilic Aromatic Substitution on the Benzo Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. researchgate.netuea.ac.uk In the case of 4-Fluoroisoquinolin-3(2H)-one, the directing effects of the substituents on the benzo ring must be considered. The amide nitrogen of the lactam is an activating group and is ortho, para-directing. Conversely, the carbonyl group is a deactivating, meta-directing group. The fluorine atom at position 4 is deactivating due to its inductive effect but is also ortho, para-directing.
Nucleophilic Additions and Substitutions on the Pyridine Ring
The pyridine ring of this compound contains an α,β-unsaturated amide (lactam) system, making it susceptible to nucleophilic attack. The C-1 position (carbonyl carbon) is a classic electrophilic site for nucleophilic acyl substitution type reactions, though this would likely require ring opening.
More relevant to the intact ring is the potential for conjugate (Michael) addition. The C-4 position is activated by the C-3 carbonyl group. While direct nucleophilic attack at C-4 would involve substitution of the fluorine atom, an alternative pathway involves temporary dearomatization. For the related isoquinoline (B145761) scaffold, it has been shown that the C-4 position can be alkylated by reacting a 1,2-dihydroisoquinoline intermediate with electrophiles. researchgate.netacs.org A similar strategy could potentially be applied to isoquinolin-3(2H)-one derivatives.
Furthermore, research on isoquinolin-1(2H)-ones has demonstrated that the C-4 position can undergo palladium-catalyzed difluoroalkylation and other direct functionalizations, suggesting this position is amenable to various transformations. researchgate.netresearchgate.net
Cross-Coupling Reactions at the Fluorine-Bearing Position and Other Halogenated Sites
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.org The activation of carbon-fluorine (C-F) bonds for such reactions is a challenging but increasingly feasible area of research. mdpi.commdpi.com The fluorine atom at the C-4 position of this compound represents a potential site for cross-coupling reactions, allowing for the introduction of a variety of substituents.
Methodologies for the palladium-catalyzed cross-coupling of aryl fluorides with organometallic reagents like organoboronates (Suzuki coupling), organozincs (Negishi coupling), and terminal alkynes (Sonogashira coupling) have been developed. mdpi.comsoton.ac.uk These reactions typically involve a catalytic cycle of oxidative addition of the C-F bond to a low-valent palladium complex, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the catalyst. mdpi.com
While specific examples for this compound are not prevalent in the literature, the successful application of Sonogashira coupling to bromo- and fluoro-substituted cyanopyridines provides a strong precedent for the feasibility of such transformations. soton.ac.uk The table below outlines hypothetical cross-coupling reactions based on established methods.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Potential Product at C-4 |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino |
| Heck | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Alkenyl |
Modifications of the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the lactam moiety in this compound is a nucleophilic center and can be readily modified through alkylation and acylation reactions. These transformations are crucial for diversifying the molecular structure and modulating its properties.
N-alkylation is typically achieved by treating the isoquinolinone with an alkyl halide in the presence of a base. The base deprotonates the N-H bond, generating a more nucleophilic amide anion, which then displaces the halide in an SN2 reaction. A variety of bases and solvents can be employed, with common systems including sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF), or potassium carbonate (K₂CO₃) in acetone or DMF. orientjchem.org Studies on related 1,4-dihydro-3(2H)-isoquinolinone systems have shown that N-substitution can be readily achieved through reductive amination followed by cyclization. uea.ac.uk
N-acylation can be performed using acyl halides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct. These reactions introduce an acyl group onto the nitrogen atom, forming an imide functionality.
| Reaction | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-4-fluoroisoquinolin-3(2H)-one |
| N-Acylation | Acyl Halide (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-4-fluoroisoquinolin-3(2H)-one |
| N-Arylation | Aryl Halide (Ar-X) | Buchwald-Hartwig or Ullmann conditions (Pd or Cu catalyst, base) | N-Aryl-4-fluoroisoquinolin-3(2H)-one |
Ring-Opening and Rearrangement Reactions within the Isoquinolinone Framework
The stability of the isoquinolinone ring system is generally high, but under certain conditions, it can undergo ring-opening or rearrangement reactions. The lactam bond is a type of amide bond and is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the heterocyclic ring to form an amino acid derivative. For instance, some acetal-containing polymers degrade under mild acidic conditions, highlighting a potential pathway for controlled degradation of related structures. researchgate.net
Rearrangement reactions of the isoquinoline core are less common but can occur, often involving initial activation. For example, the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is known for certain halo-isoquinolines, where a nucleophilic attack is followed by the opening of the pyridine ring and subsequent re-closure to yield a rearranged product. iust.ac.ir While not directly documented for this compound, such pathways could be conceivable under specific nucleophilic conditions.
Reaction Pathways Elucidation
Understanding the mechanisms of the aforementioned reactions is key to predicting their outcomes and optimizing conditions.
Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) after the initial attack of the electrophile on the benzo ring. A subsequent deprotonation step restores the aromaticity. researchgate.net The regioselectivity is determined by the ability of the existing substituents to stabilize the positive charge in the intermediate.
Cross-Coupling Reactions : The catalytic cycle for palladium-catalyzed cross-coupling of the C-F bond is believed to involve:
Oxidative Addition : The Pd(0) catalyst inserts into the C-F bond to form a Pd(II) intermediate.
Transmetalation : The organic group from the organometallic partner is transferred to the palladium center, displacing the fluoride (B91410).
Reductive Elimination : The two organic fragments couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
N-Alkylation : This reaction typically follows a standard SN2 pathway. The nitrogen anion, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the leaving group.
The elucidation of these pathways relies on a combination of experimental evidence, including kinetic studies, isolation of intermediates, and computational modeling, to provide a detailed picture of the reaction coordinates and transition states.
Spectroscopic Characterization Methodologies for 4 Fluoroisoquinolin 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine atom's environment.
In the ¹H NMR spectrum of 4-Fluoroisoquinolin-3(2H)-one, distinct signals are expected for the aromatic protons, the N-H proton of the lactam, and the CH₂ group. The protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core would typically appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of the lactam and the fluorine atom. The CH₂ protons at the C-1 position are expected to appear as a singlet further upfield. The lactam N-H proton would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Ar-H (4 protons) | 7.0 - 8.5 | m (multiplet) | Complex splitting due to coupling between aromatic protons. |
| CH₂ (C1-H) | ~4.5 | s (singlet) | Expected to be a singlet adjacent to the nitrogen atom. |
| N-H | 8.0 - 10.0 | br s (broad singlet) | Chemical shift is dependent on solvent and concentration. |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic CH₂ carbon. The carbonyl carbon of the lactam is typically found significantly downfield (δ 160-170 ppm). The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) and will be shifted downfield. libretexts.orgoregonstate.edu Aromatic carbons will resonate in the typical range of δ 110-150 ppm, with their exact shifts influenced by the substituents. libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted nJCF Coupling (Hz) | Notes |
|---|---|---|---|
| C=O (C-3) | 160 - 170 | Small (3JCF) | Typical range for a lactam carbonyl. |
| C-F (C-4) | 145 - 160 | Large (¹JCF ≈ 240-260) | Directly attached to fluorine, resulting in a large coupling constant. |
| Aromatic C | 110 - 150 | Variable (2JCF, 3JCF, 4JCF) | Multiple signals expected, showing smaller C-F couplings. |
| CH₂ (C-1) | ~40 - 50 | None expected | Aliphatic carbon adjacent to nitrogen. |
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. alfa-chemistry.com For this compound, a single signal is expected. Since the fluorine is attached to an aromatic ring (an aryl fluoride), its chemical shift is anticipated to be in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu The exact shift provides insight into the electronic nature of the isoquinolinone ring system. alfa-chemistry.com The signal may appear as a multiplet due to coupling with nearby protons, which can be resolved using proton-decoupling techniques. nih.govnih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) vs CFCl₃ | Notes |
|---|---|---|
| C4-F | -100 to -140 | Typical range for an aryl fluoride (B91410). The signal will be a singlet in a proton-decoupled spectrum. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. vscht.cz For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the lactam, C-F stretch, and various C-H and C=C stretches of the aromatic system.
The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) group of the lactam around 1650-1690 cm⁻¹. A broad band corresponding to the N-H stretch is expected around 3200 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-F bond stretch usually gives a strong absorption in the 1000-1300 cm⁻¹ range. vscht.cz Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the aromatic ring.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Lactam) | 3150 - 3250 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Lactam) | 1650 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugation. msu.edu The isoquinolinone core of this compound contains a conjugated aromatic system. Therefore, it is expected to absorb UV radiation. The spectrum would likely exhibit multiple absorption bands characteristic of π → π* transitions. utoronto.ca The presence of the carbonyl group and the fluorine atom would influence the position and intensity of the absorption maxima (λ_max). Typically, compounds with such aromatic systems show strong absorptions in the 200-400 nm range. researchgate.netnih.gov
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λ_max Range (nm) | Notes |
|---|---|---|
| π → π | 220 - 280 | Associated with the benzene ring portion of the molecule. |
| π → π | 300 - 350 | Lower energy transition involving the extended conjugated system of the isoquinolinone. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆FNO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation pathways could include the loss of CO (a common fragmentation for lactams), and potentially the loss of fluorine or other small neutral molecules, leading to characteristic fragment ions that help confirm the isoquinolinone structure. nist.gov
Table 6: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Possible Identity |
|---|---|---|
| [M]⁺ | 163.04 | Molecular Ion |
| [M-CO]⁺ | 135.05 | Loss of carbon monoxide from the lactam ring. |
| [M-F]⁺ | 144.05 | Loss of a fluorine radical. |
Computational Chemistry and Theoretical Studies on 4 Fluoroisoquinolin 3 2h One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular properties with a good balance of accuracy and computational cost. For 4-Fluoroisoquinolin-3(2H)-one, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Geometrical Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometrical optimization using DFT would identify the minimum energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a stable arrangement is found.
Conformational analysis would explore different spatial arrangements of the atoms (conformers) that can be achieved through rotation around single bonds. For the isoquinolinone ring system, which is largely planar, the focus would be on the puckering of the non-aromatic ring and the orientation of the fluorine and carbonyl groups. The relative energies of different conformers would be calculated to identify the most likely structure under various conditions.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Molecular Electrostatic Potential)
Understanding the electronic structure is crucial for predicting a molecule's reactivity and intermolecular interactions. Key parameters derived from DFT calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the MEP would highlight the electronegative regions around the fluorine and oxygen atoms, which are potential sites for electrophilic attack, and electropositive regions, which are susceptible to nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound (Illustrative)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure.
Infrared (IR): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This allows for the identification of characteristic peaks corresponding to specific functional groups, such as the C=O and C-F stretching vibrations.
UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are powerful tools for studying reaction mechanisms. For reactions involving this compound, DFT could be used to:
Map Potential Energy Surfaces: By calculating the energy of the system as the reactants are converted to products, a potential energy surface can be mapped out.
Identify Intermediates and Transition States: This allows for the identification of any stable intermediates and the high-energy transition states that connect them.
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key factor in determining the reaction rate.
Molecular Modeling and Simulation
Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation techniques can be used to study the interactions of this compound with other molecules, such as biological macromolecules.
Pharmacophore Modeling and Hypothesis Generation
Pharmacophore modeling is a crucial technique in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
For a series of compounds related to this compound that exhibit a particular biological activity, a pharmacophore model can be generated. This model would identify the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for activity. This pharmacophore hypothesis can then be used as a 3D query to screen large chemical databases for new, structurally diverse molecules that may have similar biological activity. For instance, in the context of PARP inhibitors, a pharmacophore model for the isoquinolone scaffold might include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. nih.gov
Table 2: Common Pharmacophoric Features
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar region of the molecule. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |
| Positive Ionizable (PI) | A group that can carry a positive charge. |
| Negative Ionizable (NI) | A group that can carry a negative charge. |
This table lists common features used in pharmacophore modeling.
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening (LBVS) is a computational technique used in drug discovery to identify new active compounds from large chemical libraries based on the information of known active ligands. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The fundamental principle of LBVS is that molecules with similar structures are likely to exhibit similar biological activities.
For a scaffold such as this compound, LBVS can be employed to discover novel derivatives with potentially enhanced activity. The process typically begins with a set of known active compounds, which are used to create a search query. This query can be based on various molecular features, including pharmacophores, molecular shape, and 2D fingerprints.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are critical for a molecule's biological activity. For the isoquinolinone scaffold, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. By screening large compound databases against this model, researchers can identify molecules that possess a similar arrangement of these key features and are therefore more likely to be active.
Molecular Similarity Searching: This method involves comparing the structural features of a known active ligand with a library of compounds. Similarity can be assessed using various metrics, such as Tanimoto coefficients, based on 2D fingerprints that encode structural information. For instance, a known potent isoquinolinone-based PARP1 inhibitor could be used as a template to search for commercially or synthetically accessible compounds with high structural similarity.
In a broader context, virtual screening of commercial libraries has led to the identification of novel scaffolds with inhibitory profiles in the low nanomolar range. For example, such approaches have successfully identified new potent PARP-1 inhibitors based on different core structures. These hits from virtual screening then serve as the starting point for further chemical optimization.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. These studies help in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For the isoquinolinone scaffold, computational SAR studies can provide valuable insights into the key structural modifications that govern its activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. For isoquinolinone derivatives, a 3D-QSAR model could be developed to predict the inhibitory activity of new analogs. These models are built using a training set of compounds with known activities and can be used to guide the design of more potent molecules by highlighting regions where steric bulk, electrostatic interactions, or hydrophobicity are favorable or unfavorable for activity. For example, a 3D-QSAR study on a series of phthalazinone and 4-carboxamide benzimidazole analogues, which share structural similarities with the isoquinolinone core, resulted in a model with good predictive power. researchgate.net
Molecular Docking: When the 3D structure of the target protein is available, molecular docking can be a powerful tool for SAR analysis. Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein. For isoquinolinone-based PARP1 inhibitors, docking studies can reveal key interactions with amino acid residues in the binding pocket. For example, studies on isoquinolinone and naphthyridinone analogues have highlighted the importance of interactions with residues such as GLU988 and LYS903 in the PARP1 active site. nih.govresearchgate.net By understanding these interactions, chemists can design modifications to the isoquinolinone scaffold that enhance binding affinity.
A hypothetical SAR study on this compound derivatives might explore the impact of substituents at various positions of the isoquinoline (B145761) ring. The fluorine atom at the 4-position, for instance, could influence the electronic properties of the ring system and potentially engage in specific interactions with the target protein. Computational analysis would help in rationalizing the observed activity trends and in proposing new modifications.
Illustrative SAR Data for Isoquinolinone Analogs as PARP1 Inhibitors
| Compound | R1 Group | R2 Group | PARP1 IC50 (nM) |
| Analog 1 | -H | -CH3 | 150 |
| Analog 2 | -F | -CH3 | 80 |
| Analog 3 | -H | -Cyclopropyl | 50 |
| Analog 4 | -F | -Cyclopropyl | 25 |
This table is illustrative and based on general SAR principles for similar scaffolds.
Bioisosteric Replacement Strategies (Theoretical Aspects and Implications for Scaffold Modification)
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govresearchgate.net Computational chemistry plays a significant role in identifying and evaluating potential bioisosteres.
For the this compound scaffold, theoretical bioisosteric replacement strategies can be explored to modify its properties. The fluorine atom, for example, is often used as a bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com Its introduction can lead to improved metabolic stability and binding affinity due to its small size, high electronegativity, and ability to form favorable electrostatic interactions.
Scaffold Hopping: A more advanced form of bioisosteric replacement is scaffold hopping, where the core structure of a molecule is replaced with a chemically different but functionally similar scaffold. nih.govresearchgate.net For the isoquinolinone core, computational methods can be used to identify alternative heterocyclic systems that can maintain the key pharmacophoric features required for biological activity. For instance, in the development of PARP1 inhibitors, the isoquinolinone ring has been successfully replaced with a naphthyridinone scaffold. nih.govresearchgate.net This modification aimed to address potential issues with an anilinic moiety and resulted in compounds with improved pharmacokinetic properties while maintaining high potency. nih.govresearchgate.net
Computational Evaluation of Bioisosteres: Theoretical calculations can be used to assess the impact of bioisosteric replacements on various molecular properties. For example, quantum mechanical calculations can predict changes in electronic distribution, acidity/basicity, and reactivity. Molecular mechanics and dynamics simulations can evaluate the conformational effects of the replacement and how it affects the ligand's ability to bind to its target.
Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group/Scaffold | Potential Bioisostere | Rationale for Replacement |
| 4-Fluoro substituent | -OH, -CH3, -CN | Modulate electronics, hydrogen bonding capacity, and steric interactions. |
| Isoquinolinone core | Naphthyridinone, Phthalazinone, Quinazolinone | Improve pharmacokinetic properties, explore novel chemical space, and enhance potency. researchgate.netnih.govresearchgate.net |
| Carbonyl group | Sulfonamide, Tetrazole | Alter hydrogen bonding capabilities and physicochemical properties. |
By employing these computational strategies, medicinal chemists can rationally design novel analogs of this compound with optimized properties for their intended biological target.
Advanced Research Applications of the 4 Fluoroisoquinolin 3 2h One Scaffold Excluding Clinical Human Trials and Safety
Exploration as a Privileged Scaffold in Drug Discovery (Pre-clinical and Mechanistic Studies)
The isoquinoline (B145761) and quinolinone frameworks are widely recognized as "privileged scaffolds" in medicinal chemistry. mdpi.comresearchgate.netmdpi.com This designation stems from their recurring presence in a multitude of biologically active compounds and natural products, demonstrating their ability to interact with a diverse range of biological targets. mdpi.comresearchgate.net The 1,4-dihydroisoquinolin-3(2H)-one scaffold, in particular, is considered privileged due to its presence in compounds with diverse bioactivities. beilstein-journals.org
The introduction of a fluorine atom onto this privileged structure, as in 4-Fluoroisoquinolin-3(2H)-one, can significantly enhance its drug-like properties. Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. These modifications are crucial in the pre-clinical stages of drug discovery, where optimizing pharmacokinetic and pharmacodynamic profiles is a primary goal. While direct preclinical studies on this compound are not extensively documented, the foundational importance of the isoquinolinone core suggests that its fluorinated derivatives are promising candidates for further investigation. The core structure is found in compounds designed as inhibitors of various enzymes and modulators of receptors. beilstein-journals.org Therefore, the 4-fluoro substituted variant represents a valuable starting point for developing new therapeutic agents with potentially improved efficacy and metabolic properties.
Design of Chemical Probes and Tools for Biological Systems (e.g., enzyme inhibition at a molecular level, in vitro studies)
Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. sciforum.neth1.co The unique properties of fluorine make fluorinated compounds, such as this compound, attractive for the design of such probes. The fluorine atom can serve as a sensitive reporter group in ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions in biological systems. ljmu.ac.uk
Derivatives of the this compound scaffold could be developed into specific enzyme inhibitors for in vitro studies. For instance, the quinazolin-4(3H)-one scaffold, a related structure, has been utilized to develop potent inhibitors of enzymes like DNA gyrase and various kinases. mdpi.comnih.gov By incorporating a fluorine atom, researchers can systematically probe the active site of an enzyme, with the fluorine potentially forming key interactions that enhance binding affinity and specificity.
Furthermore, the isoquinoline scaffold is known to be a part of fluorescent molecules. nih.govdntb.gov.ua The introduction of a fluorine atom can modulate the photophysical properties of these fluorophores. This opens the possibility of designing novel fluorescent probes based on the this compound structure for use in cellular imaging and high-throughput screening assays. These probes could be used to visualize the localization and activity of specific enzymes or receptors within cells.
Applications in Agrochemical Research
The development of novel and effective agrochemicals is crucial for global food security. Organofluorine compounds have made significant contributions to the agrochemical industry due to their enhanced biological activity and stability. nih.gov The isoquinolinone scaffold has also shown promise in this area. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent antioomycete activity against plant pathogens like Pythium recalcitrans. nih.govrsc.org
Specifically, certain quinoline (B57606) derivatives have been patented for their use as herbicide antagonists, protecting crops from the damaging effects of herbicides. google.com The incorporation of a fluorine atom into the isoquinolinone core, as seen in this compound, could lead to the development of new agrochemicals with improved properties. Fluorine can increase the lipophilicity of a molecule, which may enhance its penetration through plant cuticles and cell membranes, leading to greater efficacy. nih.gov Research into derivatives of this compound could yield novel herbicides, fungicides, or insecticides with unique modes of action, helping to manage the development of resistance to existing treatments.
| Compound Scaffold | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Antioomycete activity against Pythium recalcitrans | Compound I23 showed higher in vitro potency than the commercial standard hymexazol. | nih.govrsc.org |
| Quinoline derivatives | Herbicide antagonists | Protects cultivated plants from the damaging effects of certain herbicides. | google.com |
Potential in Materials Science (e.g., optical properties)
The field of materials science is continually searching for new molecules with unique optical and electronic properties. Isoquinoline and its derivatives have been investigated for their fluorescent properties and potential applications as fluorophores. nih.govdntb.gov.ua The rigid, planar structure of the isoquinoline ring system is conducive to strong fluorescence emission.
The introduction of a fluorine atom can significantly influence the photophysical properties of a molecule. Fluorine's electron-withdrawing nature can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths. mdpi.com This makes this compound and its derivatives interesting candidates for the development of new materials with specific optical properties.
Potential applications in materials science include the development of:
Organic Light-Emitting Diodes (OLEDs): Fluorinated organic molecules can exhibit enhanced stability and efficiency in OLED devices.
Fluorescent Sensors: The fluorescence of a this compound derivative could be designed to respond to the presence of specific analytes, making it a useful component in chemical sensors.
Nonlinear Optical (NLO) Materials: Chalcones containing quinoline moieties have been investigated for their NLO properties, which are important for applications in telecommunications and optical computing. nih.gov
| Scaffold | Investigated Property | Potential Application | Reference |
|---|---|---|---|
| Isoquinoline-3-amine derivatives | Fluorescence | Fluorophores | nih.gov |
| Boroisoquinolines | Fluorescence with large Stokes shifts | Fluorescent labeling of proteins | researchgate.net |
| Quinoline-1,3-benzodioxole chalcone | Nonlinear optical (NLO) properties | Optical materials with biomedical applications | nih.gov |
Future Perspectives in Synthetic Methodology and Derivatization Strategies
The exploration of the full potential of the this compound scaffold is dependent on the development of efficient and versatile synthetic methodologies. While synthetic routes to fluorinated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been explored, there is a need for more direct and scalable methods for the synthesis of this compound and its analogs. thieme.de Future research in this area will likely focus on late-stage fluorination techniques and novel cyclization strategies to access a wider range of derivatives.
Furthermore, the development of new derivatization strategies will be crucial for creating libraries of compounds for screening in drug discovery and agrochemical research. nih.gov These strategies could involve modifications at various positions of the isoquinolinone ring, allowing for the fine-tuning of the molecule's properties. For analytical purposes, derivatization reagents can be designed to enhance the detection of these compounds in complex biological matrices, for example, by introducing tags for mass spectrometry or fluorescence detection. greyhoundchrom.comnih.gov The continued development of synthetic and derivatization methods will be instrumental in unlocking the full scientific potential of the this compound scaffold.
Q & A
Q. What are the standard synthetic protocols for 4-Fluoroisoquinolin-3(2H)-one?
The synthesis typically involves multi-step reactions, such as cyclization of fluorinated precursors or functionalization of isoquinolinone cores. For example:
- Acylation : Reacting intermediates with acyl chlorides (e.g., acetyl or benzoyl chloride) in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane .
- Purification : Column chromatography or recrystallization from solvents like ethanol or dichloromethane is used to isolate the final product .
- Key Reaction Conditions : Temperatures ranging from 80–120°C, reflux times of 6–24 hours, and yields of 50–85% depending on substituents .
Q. How is the structure of this compound confirmed experimentally?
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C–F bond distance ~1.34 Å; dihedral angles between aromatic rings ~15–25°) .
- NMR Spectroscopy : NMR signals for the fluorinated aromatic protons appear as doublets (δ 7.2–8.1 ppm, Hz). NMR shows the carbonyl carbon at δ 165–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] calculated for CHFNO: 228.0825, observed: 228.0823) .
Q. What biological activities are associated with this compound derivatives?
- Acetylcholinesterase Inhibition : Derivatives with electron-withdrawing groups (e.g., fluoro, chloro) show IC values of 0.5–5 µM in enzyme assays .
- Anticancer Activity : Fluorinated analogs exhibit cytotoxicity against cancer cell lines (e.g., IC = 10–50 µM in MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize electronic structure analysis of this compound?
- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) achieve <3 kcal/mol error in thermochemical properties .
- Basis Sets : 6-311++G(d,p) basis sets capture polarization and diffuse effects for accurate HOMO-LUMO gap calculations (~4.5 eV for the fluorinated derivative) .
- Solvent Modeling : Use the polarizable continuum model (PCM) to simulate solvent effects on dipole moments and reactivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Iterative Refinement : Cross-validate - HSQC/HMBC NMR correlations to confirm connectivity .
- Crystallographic Omission : Exclude reflections with poor agreement (e.g., (1 1 0)) to improve R-factor reliability (<0.05) .
- Multi-Technique Analysis : Combine HRMS, IR (C=O stretch ~1680 cm), and X-ray data to resolve ambiguous signals .
Q. How are reaction conditions optimized for fluorinated isoquinolinone cyclization?
- Solvent Effects : Ionic liquids (e.g., [bmim]BF) enhance reaction rates by stabilizing transition states at 150°C .
- Catalyst Screening : DMAP improves acylation yields by 20–30% compared to non-catalytic conditions .
- pH Control : Adjusting to pH 2–3 during workup minimizes side reactions (e.g., hydrolysis of labile esters) .
Q. What methodologies address low solubility in bioactivity assays?
- Co-Solvent Systems : Use DMSO:water (1:9 v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : Hydrochloride salts of amine derivatives improve bioavailability (e.g., 2–3x higher solubility in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
